1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as AZD-6244 or Selumetinib. It is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and survival.
Mecanismo De Acción
AZD-6244 works by inhibiting the activity of the MAPK/ERK kinase (MEK) enzyme, which is upstream of the MAPK pathway. MEK is responsible for activating the downstream effector proteins that regulate cell growth and survival. By inhibiting MEK, AZD-6244 can block the activation of these effector proteins and prevent cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD-6244 have been extensively studied in preclinical and clinical settings. In cancer cells, AZD-6244 can induce cell cycle arrest, apoptosis, and senescence. It can also inhibit angiogenesis and metastasis, which are important processes in cancer progression. In non-cancerous cells, AZD-6244 has been shown to have minimal effects on normal cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AZD-6244 in lab experiments is its specificity for the MEK enzyme, which allows for targeted inhibition of the MAPK pathway. However, AZD-6244 may not be effective in all types of cancer cells, and resistance to the drug can develop over time. Additionally, the optimal dosage and treatment duration of AZD-6244 may vary depending on the type of cancer and the individual patient.
Direcciones Futuras
There are several potential future directions for research involving AZD-6244. One area of interest is the combination of AZD-6244 with other targeted therapies, such as immune checkpoint inhibitors or other MAPK pathway inhibitors. Another potential direction is the use of AZD-6244 in combination with chemotherapy or radiation therapy to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosage and treatment duration of AZD-6244 in different types of cancer.
Métodos De Síntesis
The synthesis of AZD-6244 involves several steps, starting with the reaction of 5-bromo-1-(3-hydroxypropyl)-1H-pyrazole with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with 1-(3-aminopropyl)azepane-1-carboxamide to form the final product.
Aplicaciones Científicas De Investigación
AZD-6244 has been studied for its potential use in cancer treatment, as the MAPK pathway is often dysregulated in cancer cells. Preclinical studies have shown that AZD-6244 can inhibit the growth of various types of cancer cells, including melanoma, pancreatic cancer, and non-small cell lung cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of AZD-6244 in cancer patients.
Propiedades
IUPAC Name |
1-[3-[[3-(azonane-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-16(25)17-9-8-10-19(13-17)27-15-18-14-20(23-22-18)21(26)24-11-6-4-2-3-5-7-12-24/h8-10,13-14H,2-7,11-12,15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDXXIZTXZBNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N3CCCCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.